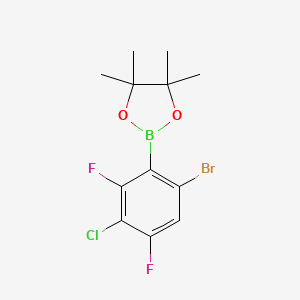

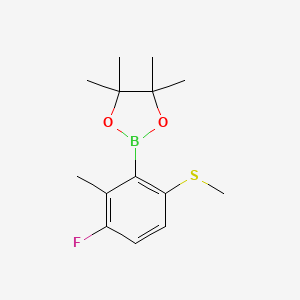

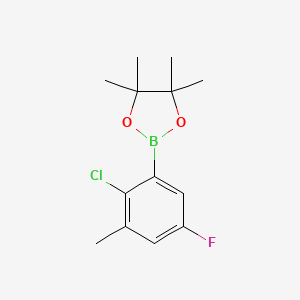

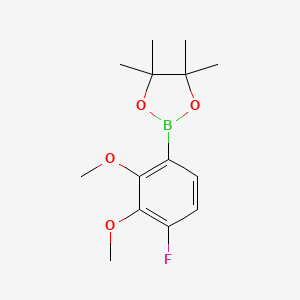

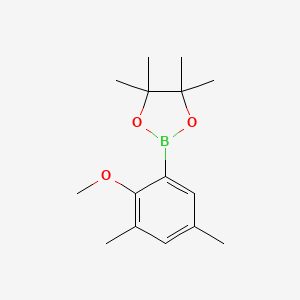

3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester is a chemical compound with the IUPAC name 2-(2-methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 262.16 .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C15H23BO3/c1-10-8-11(2)13(17-7)12(9-10)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3 . Chemical Reactions Analysis

The chemical reactions involving this compound are typically catalyzed by transition metals. For instance, in the Suzuki–Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 262.16 . It is recommended to be stored at temperatures between 2-8°C .作用機序

Target of Action

Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound’s mode of action is primarily through its role as a building block in organic synthesis . It is involved in various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Biochemical Pathways

The compound is involved in various biochemical pathways, including the Suzuki–Miyaura coupling . It is also used in the protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Pharmacokinetics

It is known that the compound is usually bench stable, easy to purify, and often commercially available .

Result of Action

The result of the compound’s action is the creation of new organic compounds through various chemical transformations . For example, the protodeboronation process was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The action of 3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and the pH, which can considerably accelerate the reaction at physiological pH .

実験室実験の利点と制限

The advantages of using 3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester for laboratory experiments include its high efficiency, low cost, and easy availability. It is also a versatile reagent that can be used for a variety of reactions. However, there are some limitations to using this compound in laboratory experiments. It is not compatible with some solvents, and it can react with certain chemicals. In addition, it is not as stable as some other reagents, and its solubility can vary depending on the pH of the solution.

将来の方向性

The potential future directions for 3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester include further research into its biochemical and physiological effects, as well as its use in drug development. It could also be used in the synthesis of new materials, such as polymers and polysaccharides. In addition, further research could be conducted into its use as a catalyst for a variety of reactions, and its use in the synthesis of bioactive compounds. Finally, further research could be conducted into its use as a reagent for the coupling of peptides.

合成法

3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester can be synthesized via a two-step process. The first step involves the condensation of 3,5-dimethyl-2-methoxyphenol and pinacol boronate in the presence of a base such as sodium hydroxide. The second step involves the treatment of the intermediate with a strong acid such as hydrochloric acid, which results in the formation of the desired product.

科学的研究の応用

3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of polymers, as a reagent for the synthesis of polysaccharides, and as a reagent for the coupling of peptides. It has also been used in the synthesis of bioactive compounds, such as drugs and drug intermediates.

Safety and Hazards

The safety information for 3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester includes hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

2-(2-methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-10-8-11(2)13(17-7)12(9-10)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGLXDRHDJRHKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。